molecular formula C23H16N4O6S2 B2947682 6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide CAS No. 868148-68-9

6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide

Cat. No.: B2947682
CAS No.: 868148-68-9
M. Wt: 508.52
InChI Key: YGOPMQIIAUVCJV-UHFFFAOYSA-N
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Description

6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide is a complex organic compound that features a benzo[c]chromene core with two pyridin-4-yl groups and two sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide typically involves multi-step organic reactions. One common approach is to start with the benzo[c]chromene core and introduce the pyridin-4-yl groups through a series of substitution reactions. The sulfonamide groups are then added using sulfonation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The pyridin-4-yl and sulfonamide groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide has several scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry and catalysis.

    Biology: The compound may have potential as a bioactive molecule for studying enzyme interactions and cellular pathways.

    Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific proteins or pathways.

    Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide involves its interaction with molecular targets such as enzymes or receptors. The pyridin-4-yl groups can participate in hydrogen bonding and π-π interactions, while the sulfonamide groups can form strong ionic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide is unique due to its combination of a benzo[c]chromene core with both pyridin-4-yl and sulfonamide groups. This structural arrangement provides a distinct set of chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O6S2/c28-23-21-13-17(34(29,30)26-15-5-9-24-10-6-15)1-3-19(21)20-4-2-18(14-22(20)33-23)35(31,32)27-16-7-11-25-12-8-16/h1-14H,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOPMQIIAUVCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)NC3=CC=NC=C3)C(=O)OC4=C2C=CC(=C4)S(=O)(=O)NC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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